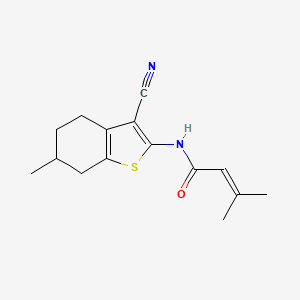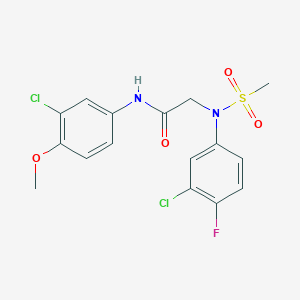![molecular formula C17H22OS B4928345 1-[4-(isopropylthio)butoxy]naphthalene](/img/structure/B4928345.png)
1-[4-(isopropylthio)butoxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(isopropylthio)butoxy]naphthalene, also known as IPBNO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPBNO is a naphthalene derivative that is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 1-[4-(isopropylthio)butoxy]naphthalene is not fully understood, but it is believed to involve the interaction with specific proteins and enzymes in cells. 1-[4-(isopropylthio)butoxy]naphthalene has been shown to bind to certain proteins and enzymes, leading to changes in their activity and function. This interaction can result in various cellular responses, including changes in gene expression, cell signaling, and metabolism.
Biochemical and Physiological Effects:
1-[4-(isopropylthio)butoxy]naphthalene has been shown to have various biochemical and physiological effects in cells and organisms. In cells, 1-[4-(isopropylthio)butoxy]naphthalene has been shown to induce changes in gene expression, alter cell signaling pathways, and affect cellular metabolism. In organisms, 1-[4-(isopropylthio)butoxy]naphthalene has been shown to have effects on behavior, reproduction, and development.
Advantages and Limitations for Lab Experiments
1-[4-(isopropylthio)butoxy]naphthalene has several advantages and limitations for laboratory experiments. One advantage is its unique structural features, which make it a useful building block for the synthesis of various compounds. Another advantage is its potential as a fluorescent probe for imaging cellular structures and processes. However, one limitation is its potential toxicity, which can affect the viability of cells and organisms.
Future Directions
There are several future directions for research on 1-[4-(isopropylthio)butoxy]naphthalene. One direction is to further explore its mechanism of action and the specific proteins and enzymes it interacts with in cells. Another direction is to investigate its potential as a drug candidate for various diseases. Additionally, research can be conducted to optimize its synthesis method and purification techniques to improve its yield and purity. Finally, research can be conducted to develop new applications for 1-[4-(isopropylthio)butoxy]naphthalene in various scientific fields.
Synthesis Methods
1-[4-(isopropylthio)butoxy]naphthalene is synthesized using a specific method that involves the reaction between 1-naphthol and 4-isopropylthiobutyl chloride in the presence of a base such as potassium carbonate. The reaction produces 1-[4-(isopropylthio)butoxy]naphthalene as a white solid that can be purified using various methods such as recrystallization or column chromatography.
Scientific Research Applications
1-[4-(isopropylthio)butoxy]naphthalene has been studied for its potential applications in various scientific fields, including chemistry, biology, and pharmacology. In chemistry, 1-[4-(isopropylthio)butoxy]naphthalene has been used as a building block for the synthesis of various compounds due to its unique structural features. In biology, 1-[4-(isopropylthio)butoxy]naphthalene has been studied for its potential as a fluorescent probe for imaging cellular structures and processes. In pharmacology, 1-[4-(isopropylthio)butoxy]naphthalene has been studied for its potential as a drug candidate for various diseases.
properties
IUPAC Name |
1-(4-propan-2-ylsulfanylbutoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22OS/c1-14(2)19-13-6-5-12-18-17-11-7-9-15-8-3-4-10-16(15)17/h3-4,7-11,14H,5-6,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQHTBYQKJMEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propan-2-ylsulfanylbutoxy)naphthalene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)
![ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4928285.png)
![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4928306.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4928313.png)
![5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4928318.png)

![4-[12-(4-methylphenyl)dodecanoyl]morpholine](/img/structure/B4928323.png)
![2-{[5-acetyl-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B4928324.png)
![1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928326.png)

![5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone](/img/structure/B4928340.png)